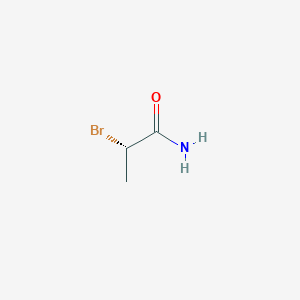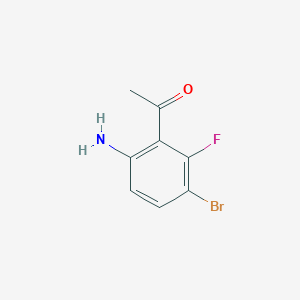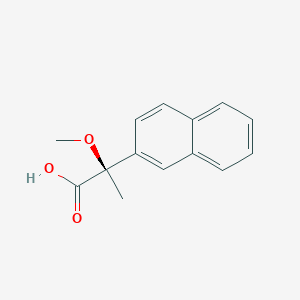
(R)-2-Methoxy-2-naphthalen-2-yl-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methoxy-2-naphthalen-2-yl-propionic acid is a chiral compound with significant importance in organic chemistry. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of a methoxy group and a naphthalene ring, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxy-2-naphthalen-2-yl-propionic acid typically involves enantioselective methods to ensure the production of the desired enantiomer. One common approach is the enantioselective addition of arylboronic acids to N-heteroaryl ketones, which provides access to chiral α-heteroaryl tertiary alcohols . This method employs rhodium-catalyzed reactions with specific ligands to achieve high enantioselectivity and yield.
Industrial Production Methods
Industrial production of ®-2-Methoxy-2-naphthalen-2-yl-propionic acid may involve large-scale enantioselective synthesis techniques. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure efficiency and scalability. The use of renewable feedstocks and green chemistry principles is also gaining traction in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
®-2-Methoxy-2-naphthalen-2-yl-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group and naphthalene ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields .
Major Products
The major products formed from these reactions include various derivatives of ®-2-Methoxy-2-naphthalen-2-yl-propionic acid, such as ketones, alcohols, and substituted naphthalene compounds
Scientific Research Applications
®-2-Methoxy-2-naphthalen-2-yl-propionic acid has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in catalytic reactions.
Biology: The compound’s chiral nature makes it valuable in studying enantioselective biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ®-2-Methoxy-2-naphthalen-2-yl-propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Its chiral nature allows it to interact selectively with biological molecules, leading to distinct effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Methoxy-2-naphthalen-2-yl-propionic acid: The enantiomer of the compound with different stereochemistry.
2-Methoxy-2-naphthalen-2-yl-acetic acid: A structurally similar compound with a different side chain.
Naphthalene derivatives: Compounds with similar naphthalene rings but different functional groups.
Uniqueness
®-2-Methoxy-2-naphthalen-2-yl-propionic acid is unique due to its specific chiral configuration and the presence of both a methoxy group and a naphthalene ring.
Properties
Molecular Formula |
C14H14O3 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(2R)-2-methoxy-2-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3,(H,15,16)/t14-/m1/s1 |
InChI Key |
PATHKUFURGNLJU-CQSZACIVSA-N |
Isomeric SMILES |
C[C@@](C1=CC2=CC=CC=C2C=C1)(C(=O)O)OC |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)(C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride](/img/structure/B12839918.png)
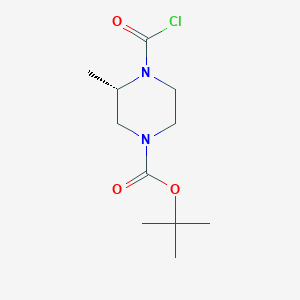
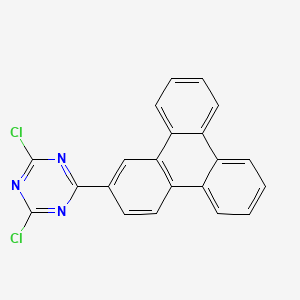
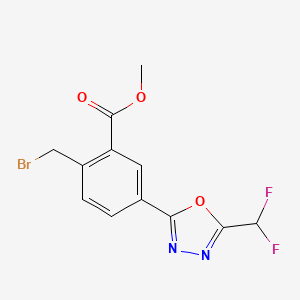
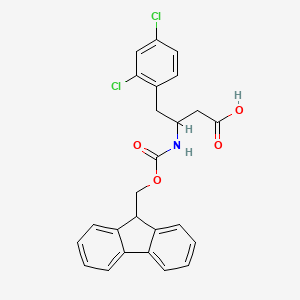
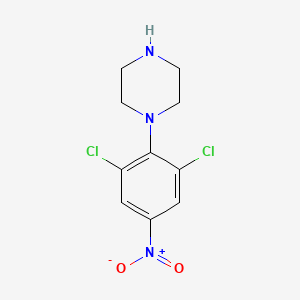
![(6R,7AR)-3-amino-8,8-dimethyltetrahydro-4h-3a,6-methanobenzo[d]oxazol-2(3h)-one hydrochloride](/img/structure/B12839977.png)
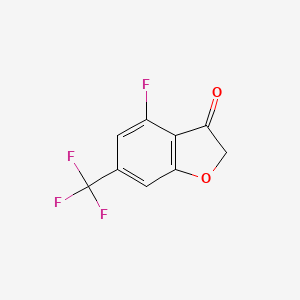
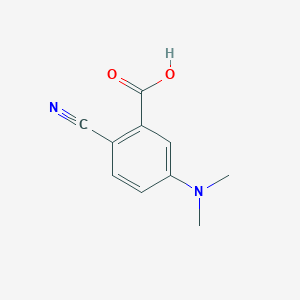
![3-((3R,4R)-3-((6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12839983.png)
